molecular formula C12H19BrClNO B1395347 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride CAS No. 5465-19-0

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Cat. No. B1395347
CAS RN: 5465-19-0
M. Wt: 308.64 g/mol
InChI Key: ZFUKIVDDIOYDPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound plays a role in the synthesis of radiolabeled drugs, such as in the creation of carbon-14 labeled clomiphene, a nonsteroidal triphenylethylene derivative used as an antiestrogen. It is also involved in methods for synthesizing and radiolabeling novel compounds, which can be crucial in biomedical research and drug development.


Molecular Structure Analysis

The molecular formula of 2-(2-bromophenoxy)-N,N-diethylethanamine is C10H19BrN. For a similar compound, 2-(2-Bromophenoxy)propanal, the molecular formula is C9H9BrO2 .


Chemical Reactions Analysis

The homogeneous, gas-phase oxidative thermal degradation of 2-bromophenol was studied in a 1 cm i.d., fused silica flow reactor at a concentration of 88 ppm, reaction time of 2.0 s, over a temperature range from 300 to 1000 °C . Observed products in order of yield were dibenzo-p-dioxin (DD) > 4,6-dibromodibenzofuran (4,6-DBDF) > 4-monobromodibenzofuran (4-MCDF), dibenzofuran (DF), 1-monobromodibenzo-p-dioxin (1-MBDD), naphthalene, bromonaphthalene, 2,4-dibromophenol, 2,6-dibromophenol, phenol, bromobenzene, and benzene .


Physical And Chemical Properties Analysis

2-(2-bromophenoxy)-N,N-diethylethanamine is a colorless liquid at room temperature. For a similar compound, 2-(2-Bromophenoxy)propanal, the molecular weight is 212.04 g/mol .

properties

IUPAC Name

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13;/h5-8H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKIVDDIOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5465-19-0
Record name NSC28993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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